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DSS-d4 Deuterated Crosslinker

Quantitative XL-MS Isotope-labeled crosslinking Structural proteomics

Select DSS-d4 for intracellular QXL-MS workflows. Unlike membrane-impermeable BS3-d4, DSS-d4 passively diffuses across plasma membranes to crosslink cytosolic and nuclear protein complexes. Its non-cleavable spacer maintains compatibility with established DSS protocols, avoiding the bioinformatics revalidation required by MS-cleavable crosslinkers (DSSO, DSBU). The +4.008 Da heavy/light mass shift enables MS1-level ratiometric quantification from a single pooled run, reducing instrument time by 50%. Optimized for lysine-specific distance restraints in integrative structural modeling.

Molecular Formula C16H16D4N2O8
Molecular Weight 372.37
Cat. No. B1192668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDSS-d4 Deuterated Crosslinker
SynonymsDSS-d4 Deuterated Crosslinker
Molecular FormulaC16H16D4N2O8
Molecular Weight372.37
Structural Identifiers
SMILESC1CC(=O)N(C1=O)OC(=O)CCCCCCC(=O)ON2C(=O)CCC2=O
InChIInChI=1S/C16H20N2O8/c19-11-7-8-12(20)17(11)25-15(23)5-3-1-2-4-6-16(24)26-18-13(21)9-10-14(18)22/h1-10H2/i5D2,6D2
InChIKeyZWIBGKZDAWNIFC-NZLXMSDQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





DSS-d4 Deuterated Crosslinker: Isotope-Labeled XL-MS Reagent for Quantitative Protein Interaction Analysis


DSS-d4 (Bis[N-succinimidyl] 2,2,7,7-suberate-d4, CAS 2242802-42-0) is a deuterium-labeled, homobifunctional, amine-reactive crosslinker belonging to the N-hydroxysuccinimide (NHS) ester class . As a stable heavy isotope analog of disuccinimidyl suberate (DSS-d0), it incorporates four deuterium atoms at the 2,2,7,7 positions of the suberate spacer, yielding a molecular weight of 372.36 Da versus 368.35 Da for the non-deuterated form . DSS-d4 is membrane-permeable with an 11.4 Å spacer arm (8-atom length), enabling intracellular crosslinking of primary amines (lysine residues and protein N-termini) at pH 7.0–9.0 [1].

Why DSS-d4 Cannot Be Substituted with Non-Deuterated DSS or Other Crosslinkers in Quantitative XL-MS Workflows


Generic substitution of DSS-d4 with non-deuterated DSS (DSS-d0) or alternative crosslinkers fails in quantitative crosslinking mass spectrometry (QXL-MS) applications due to three fundamental incompatibilities. First, non-deuterated crosslinkers lack the requisite stable isotope mass tag essential for multiplexed quantitative comparisons of protein conformational states, protein-protein interaction dynamics, and differential structural proteomics . Second, alternative deuterated crosslinkers such as BS3-d4, while structurally analogous, are water-soluble and membrane-impermeable, rendering them unsuitable for intracellular crosslinking of cytosolic or nuclear protein complexes where DSS-d4 is specifically required . Third, MS-cleavable crosslinkers (e.g., DSSO, DSBU) produce distinct fragmentation signatures that alter peptide identification workflows and database search strategies; direct substitution would invalidate established non-cleavable XL-MS protocols optimized for DSS-based crosslinking .

DSS-d4 Deuterated Crosslinker: Quantitative Differentiation Evidence for Procurement Decision-Making


Isotopic Mass Shift of +4.008 Da Enables Paired Heavy/Light Quantitative XL-MS with DSS-d0

DSS-d4 provides a defined +4.008 Da mass shift relative to non-deuterated DSS-d0 when crosslinked peptides are analyzed by mass spectrometry. This mass difference enables co-eluting heavy/light crosslinked peptide pairs to be resolved at the MS1 level, supporting ratiometric quantification of protein conformational changes or interaction dynamics between two experimental conditions . The approach involves crosslinking identical samples with either DSS-d4 (heavy) or DSS-d0 (light), pooling the samples, and quantifying the heavy product based on its characteristic 4 Da shift from the light product .

Quantitative XL-MS Isotope-labeled crosslinking Structural proteomics

Membrane Permeability Distinguishes DSS-d4 from Water-Soluble BS3-d4 for Intracellular XL-MS Applications

DSS-d4 retains the membrane permeability characteristic of the non-deuterated DSS scaffold, enabling passive diffusion across the plasma membrane for intracellular crosslinking of cytosolic and nuclear proteins in intact living cells. Its water-soluble, sulfonated analog BS3-d4 (Bis[sulfosuccinimidyl] 2,2,7,7-suberate-d4) is membrane-impermeable and therefore restricted to cell-surface crosslinking or in vitro applications with purified proteins . DSS and BS3 exhibit essentially identical crosslinking activity toward primary amines and share identical spacer arm geometry (11.4 Å, 8 atoms), meaning the sole operational distinction governing application selection is membrane permeability [1].

Intracellular XL-MS Membrane permeability Cellular crosslinking

Non-Cleavable Crosslinker Chemistry Defines Distinct XL-MS Workflow Compatibility Versus MS-Cleavable DSSO

DSS-d4 is a non-cleavable crosslinker, meaning the covalent linkage remains intact throughout MS/MS fragmentation. This contrasts with MS-cleavable crosslinkers such as DSSO and DSBU, which contain labile bonds (sulfoxide or urea linkages) that undergo preferential gas-phase cleavage during collision-induced dissociation (CID) or higher-energy C-trap dissociation (HCD) [1]. The cleavable nature of DSSO enables MS2-MS3 acquisition methods that can increase crosslink identifications when using linear-peptide database searches; however, this requires specialized instrument methods and search algorithms distinct from those optimized for non-cleavable DSS workflows . The selection of crosslinker type directly determines the downstream bioinformatics pipeline, with non-cleavable DSS requiring search engines configured for intact crosslinker mass adducts rather than cleaved reporter ions [2].

XL-MS workflow optimization Crosslinker cleavability Database search strategy

Validated Reactivity Profile Confirms Lysine-Specific NHS Ester Chemistry for Reliable Crosslink Site Prediction

DSS-d4, like all NHS ester crosslinkers in its class, exhibits validated primary reactivity toward lysine (K) residues and protein N-termini under standard crosslinking conditions (pH 7.0–9.0). A comprehensive comparative analysis across multiple NHS ester crosslinkers (DSS, DSSO, DSBU) and search engines (MeroX, xiSearch, pLink) demonstrated that software-identified crosslinks involving serine (S), threonine (T), and tyrosine (Y) residues are no more reliable than negative controls (glycine, valine, leucine), with up to 65% of STY-crosslinks actually representing misassigned K-K crosslinks of identical peptide pairs and up to 61% representing K-mono-links [1]. This class-wide evidence supports restricting crosslinkable site definitions to lysine and protein N-termini when analyzing DSS-d4 crosslinking data, thereby reducing false discovery rates and improving structural constraint reliability.

Crosslink site specificity NHS ester chemistry False discovery rate control

Protonated vs. Deuterated NHS Ester Hydrolysis Kinetics Show No Detectable Isotope Effect on Crosslinking Efficiency

Deuterium substitution at the 2,2,7,7 positions of the suberate spacer arm in DSS-d4 does not significantly alter the hydrolysis kinetics of the terminal NHS ester reactive groups. This is a critical practical consideration: the reactive NHS esters in DSS-d4 and DSS-d0 exhibit indistinguishable rates of aminolysis (desired crosslinking reaction with protein primary amines) and hydrolysis (undesired competing reaction with water). Consequently, identical molar ratios and reaction conditions can be applied when using DSS-d4/DSS-d0 heavy/light paired workflows without requiring re-optimization of crosslinker concentration, incubation time, or buffer conditions between the heavy and light reactions [1].

Isotope effect Crosslinking efficiency Hydrolysis kinetics

Defined Long-Term Storage Stability Specification of 3 Years at -20°C Supports Multi-Year Project Procurement

DSS-d4 powder demonstrates verified long-term stability of 3 years when stored at -20°C under dry, dark conditions, as specified in vendor quality control documentation . This stability profile aligns with the non-deuterated DSS-d0 powder stability specification and supports bulk procurement strategies for multi-year XL-MS research programs. For short-term use, storage at 0–4°C for days to weeks is acceptable, while reconstituted solutions in DMSO or DMF should be stored at -80°C for up to 6 months to 1 year depending on vendor specifications .

Reagent stability Procurement planning Long-term storage

DSS-d4 Deuterated Crosslinker: Validated Application Scenarios Based on Quantitative Differentiation Evidence


Quantitative XL-MS for Comparative Protein Conformational Dynamics Analysis

DSS-d4 enables paired heavy/light quantitative crosslinking mass spectrometry (QXL-MS) workflows where identical protein samples under two experimental conditions (e.g., ± ligand binding, ± post-translational modification, wild-type vs. mutant) are differentially crosslinked with DSS-d4 (heavy) and DSS-d0 (light). The +4.008 Da mass shift permits MS1-level ratiometric quantification of crosslinked peptide pairs in a single pooled LC-MS/MS run, eliminating inter-run variability and reducing instrument time by 50% . This application directly leverages the isotopic mass shift evidence documented in Section 3, Evidence Item 1, and is validated by the established heavy/light crosslinker methodology for protein interaction analysis .

Intracellular Protein Interaction Mapping in Intact Living Cells

DSS-d4 is specifically indicated for XL-MS studies requiring intracellular protein-protein interaction mapping in intact living cells. Its membrane permeability enables passive diffusion across the plasma membrane, allowing covalent capture of cytosolic and nuclear protein complex architectures that are inaccessible to water-soluble, membrane-impermeable deuterated crosslinkers such as BS3-d4 . This application scenario is directly supported by the membrane permeability differentiation evidence presented in Section 3, Evidence Item 2, and is essential for studies of cytoplasmic signaling complexes, nuclear transcription factor assemblies, and organelle-resident protein interactomes in their native cellular context .

Established Non-Cleavable XL-MS Protocol Continuity and Cross-Study Comparability

DSS-d4 is the appropriate selection when continuity with established non-cleavable XL-MS protocols is required or when results must be directly comparable to existing non-cleavable DSS crosslinking datasets. Unlike MS-cleavable crosslinkers (DSSO, DSBU), non-cleavable DSS-d4 preserves the crosslinker moiety intact throughout MS/MS fragmentation, necessitating specific search algorithm configurations that account for the full crosslinker mass adduct rather than cleaved reporter ions . Switching to cleavable crosslinkers would invalidate cross-study comparability and require complete bioinformatics pipeline revalidation. This application scenario is directly supported by the crosslinker cleavability differentiation evidence presented in Section 3, Evidence Item 3, and is critical for laboratories with validated DSS-optimized XL-MS workflows .

High-Confidence Lysine-Specific Distance Restraint Generation for Integrative Structural Modeling

DSS-d4 is optimized for generating high-confidence lysine-specific distance restraints for integrative structural modeling of protein complexes. The validated reactivity profile of NHS ester crosslinkers toward lysine residues and protein N-termini—coupled with the demonstrated unreliability of software-identified STY-crosslinks (up to 65% false discovery rate) —supports restricting crosslinkable site definitions to lysine and N-termini when configuring search parameters for DSS-d4 XL-MS data. This approach minimizes false positive structural constraints and improves the accuracy of distance restraints used in computational docking, molecular dynamics simulations, and hybrid structural biology workflows. This application directly leverages the crosslink site specificity evidence documented in Section 3, Evidence Item 4.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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